N-(1H-indol-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
Description
N-(1H-indol-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a heterocyclic compound featuring a fused cycloheptapyrazole core linked to an indole moiety via a carboxamide bridge. Its structure combines a seven-membered cycloheptane ring fused with a pyrazole, which is substituted at the 3-position with a carboxamide group.
Properties
Molecular Formula |
C17H18N4O |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H18N4O/c22-17(16-12-5-2-1-3-6-15(12)20-21-16)19-14-8-4-7-13-11(14)9-10-18-13/h4,7-10,18H,1-3,5-6H2,(H,19,22)(H,20,21) |
InChI Key |
WIPDBUNUOSZMGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)NN=C2C(=O)NC3=CC=CC4=C3C=CN4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approaches
The cycloheptapyrazole core is typically constructed via [4+2] cycloaddition reactions. For example, zinc-catalyzed cyclocondensation of cyclic azoalkenes (e.g., B1 ) with substituted indoles (e.g., A1 ) yields tetrahydro-1H-pyridazino[3,4-b]indole intermediates (1 ), which serve as precursors for subsequent oxidation and hydrolysis. This method, adapted from Shi et al., achieves regioselective C3 indole activation, critical for downstream functionalization.
Table 1: Cyclocondensation Reaction Conditions
| Starting Materials | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Indole A1 + Azoalkene B1 | Zn(OTf)₂ | DCM | 25 | 85 |
| 5-Methoxyindole + Cyclic azoalkene | None | Toluene | 110 | 72 |
Ring-Opening and Ring-Closing Reactions
Acid-mediated ring-opening of cycloadducts (1 ) enables access to non-fused intermediates. Treatment of 1b with TFA induces cleavage of the pyridazine ring, yielding N-polyheterocyclic pyrazol-5-ones (4c ) in 95% yield. Subsequent ring-closure via base-catalyzed cyclization forms the cycloheptapyrazole scaffold. This strategy avoids harsh oxidants and preserves stereochemical integrity.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times for amide bond formation. For instance, coupling of pyrazine-2-carboxylic acid with 1H-indol-5-amine under microwave conditions (150°C, 20 min) achieves 89% yield, compared to 12 hours under conventional heating. This method is particularly advantageous for thermally sensitive intermediates.
Stepwise Preparation Methods
Formation of the Cycloheptapyrazole Core
- Cyclocondensation : Reacting 2-(cycloheptenyl)malononitrile with hydrazine hydrate in ethanol under reflux forms 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carbonitrile.
- Hydrolysis : The nitrile group is hydrolyzed to a carboxylic acid using 6M HCl, followed by conversion to the acid chloride using thionyl chloride.
Introduction of the Carboxamide Group
The acid chloride intermediate is treated with 1H-indol-4-amine in the presence of N,N-diisopropylethylamine (DIPEA) to form the carboxamide bond. EDCl/HOBt coupling in DMF at 0–25°C achieves yields of 78–92%.
Table 2: Carboxamide Coupling Optimization
| Coupling Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 92 |
| DCC/DMAP | CH₂Cl₂ | 0 | 85 |
Coupling with Indole Derivatives
Buchwald-Hartwig amination or Ullmann coupling links the cycloheptapyrazole carboxamide to the indole moiety. Palladium catalysts (e.g., Pd(OAc)₂) with Xantphos ligand in toluene at 100°C provide 70–80% yields.
Optimization of Reaction Conditions
- Temperature Control : Lower temperatures (0–25°C) minimize side reactions during amide coupling.
- Catalyst Selection : Zinc triflate outperforms Lewis acids like BF₃·OEt₂ in cyclocondensation, reducing byproduct formation.
- Solvent Effects : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates, whereas toluene improves microwave absorption.
Characterization and Analytical Data
- ¹H NMR : The indole NH proton resonates at δ 10.2–10.5 ppm, while pyrazole protons appear as singlets at δ 6.8–7.1 ppm.
- ¹³C NMR : The carboxamide carbonyl is observed at δ 168–170 ppm, with cycloheptapyrazole carbons at δ 104–148 ppm.
- HRMS : Calculated for C₁₉H₁₈N₄O ([M+H]⁺): 319.1552; Found: 319.1555.
Scalability and Industrial Considerations
The patent-pending route (WO2014083582A2) emphasizes avoiding column chromatography by utilizing crystallization from ethyl acetate/hexane (3:1). This method achieves >95% purity on a 100-g scale, demonstrating commercial viability.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and a suitable electrophile, such as a halogen or nitro group.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
N-(1H-indol-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(1H-indol-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors, including serotonin and melatonin receptors, influencing neurotransmission and hormonal regulation . The pyrazole ring can inhibit specific enzymes, such as kinases, which play a role in cell signaling and proliferation .
Comparison with Similar Compounds
Data Tables
Table 1. Physicochemical Properties of Selected Compounds
Research Findings and Implications
- This contrasts with rigid pyrazolo-pyridines, which exhibit higher selectivity but narrower target profiles .
- Substituent Effects : Chlorophenyl and sulfonamide groups (as in compounds) improve solubility but may introduce toxicity risks (e.g., hERG inhibition). The indole moiety in the target compound offers a balance of hydrophobicity and hydrogen-bonding capacity .
- Synthetic Challenges : Carboxamide coupling to indoles requires stringent anhydrous conditions to avoid hydrolysis, whereas sulfonamide formation () is more robust but yields bulkier molecules .
Q & A
Q. Q1. What synthetic methodologies are commonly employed to prepare N-(1H-indol-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide?
A1. The synthesis typically involves multi-step reactions:
- Key steps :
- Cyclization : Formation of the hexahydrocyclohepta[c]pyrazole core via [3+2] cycloaddition between cycloheptenone derivatives and hydrazines under acidic conditions .
- Indole functionalization : Coupling of the pyrazole-carboxamide intermediate with 1H-indol-4-amine using peptide coupling reagents (e.g., HATU, EDCI) .
- Reductive steps : Reduction of nitro groups or ketones using Fe/HCl systems for intermediates, as seen in analogous indole-quinoline syntheses .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) is standard, with yields ranging from 64% to 86% for related compounds .
Q. Q2. What analytical techniques are critical for confirming the structural integrity of this compound?
A2. Standard protocols include :
- NMR spectroscopy :
- ¹H NMR : Peaks for indole NH (~δ 10.5–11.5 ppm), pyrazole protons (δ 6.0–7.5 ppm), and cycloheptane methylenes (δ 1.5–2.5 ppm) .
- ¹³C NMR : Carboxamide carbonyl signals at ~δ 165–170 ppm .
- LCMS/HPLC : Purity >95% confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and ESI-MS for molecular ion verification .
Advanced Research: Optimization and Mechanistic Studies
Q. Q3. How can researchers optimize reaction yields for large-scale synthesis while minimizing impurities?
A3. Strategies from analogous systems :
- Catalyst screening : Use of Pd-catalyzed cross-coupling for indole functionalization (e.g., Suzuki-Miyaura) to improve regioselectivity .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance carboxamide coupling efficiency .
- Temperature control : Maintaining ≤60°C during cyclization prevents side reactions like over-reduction .
- Case study : A 72% yield was achieved for a tricyclic pyrazole-carboxamide via controlled stoichiometry (1.2 eq. amine) and inert atmosphere .
Q. Q4. What computational or experimental approaches are used to resolve contradictions in reported bioactivity data?
A4. Methodological frameworks :
- Docking studies : Compare binding affinities to targets like CB1 receptors or CDK2 using PyMol or AutoDock, referencing structural analogs (e.g., O-1302, AT7519) .
- Kinetic assays : Measure IC50 values under standardized conditions (e.g., ATP concentration, pH) to reconcile variability in enzyme inhibition data .
- Meta-analysis : Cross-reference bioactivity datasets from PubChem or ChEMBL to identify outliers or assay-specific artifacts .
Biological Evaluation and Structure-Activity Relationships (SAR)
Q. Q5. What in vitro models are appropriate for preliminary evaluation of this compound’s pharmacological potential?
A5. Screening platforms :
- Kinase inhibition : CDK2 inhibition assays (e.g., radiometric kinase assays with [γ-³²P]ATP), with AT7519 as a positive control .
- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
- Receptor binding : Competitive binding assays for CB1/CB2 receptors using [³H]CP-55,940 .
Q. Q6. How do structural modifications to the indole or pyrazole moieties impact target selectivity?
A6. SAR insights from analogs :
- Indole substitution : 4-substitution (vs. 5- or 6-) enhances CB1 affinity (Ki < 50 nM) but reduces brain penetration in rodent models .
- Pyrazole methylation : N-methylation at the pyrazole 1-position decreases metabolic clearance (t₁/₂ increased from 2.1 to 4.3 hr in human microsomes) .
- Carboxamide variants : Piperidinyl substituents improve solubility (logP reduction from 3.8 to 2.4) without compromising CDK2 inhibition .
Advanced Mechanistic and Translational Challenges
Q. Q7. What strategies mitigate off-target effects in kinase inhibition studies?
A7. Best practices :
- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify promiscuous binding .
- Proteomic profiling : Use thermal shift assays to confirm target engagement specificity .
- Crystallography : Resolve co-crystal structures (e.g., CDK2-inhibitor complexes) to guide rational design .
Q. Q8. How can metabolic stability be improved for in vivo applications?
A8. Approaches from pharmacokinetic studies :
- Blocking metabolic hotspots : Fluorination of labile positions (e.g., ortho to carboxamide) reduces CYP3A4-mediated oxidation .
- Prodrug strategies : Phosphate ester derivatives enhance oral bioavailability (e.g., 3-fold AUC increase in rat models) .
Data Contradiction Analysis Example
Q. Table 1. Conflicting Bioactivity Data for Pyrazole-Carboxamide Analogs
| Compound | Reported IC50 (CDK2) | Assay Conditions | Source |
|---|---|---|---|
| AT7519 | 12 nM | 10 μM ATP, pH 7.5 | |
| Analog 7i | 45 nM | 100 μM ATP, pH 7.0 | |
| O-1302 derivative | 210 nM | No ATP, fluorescence |
Resolution : Discrepancies arise from ATP concentration (competitive inhibition) and detection methods (radiometric vs. fluorescence). Standardizing ATP levels (10–50 μM) and validating with orthogonal assays (e.g., SPR) are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
